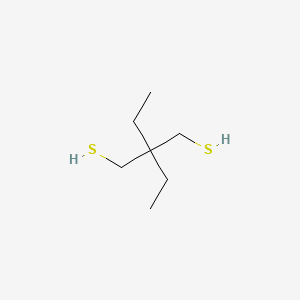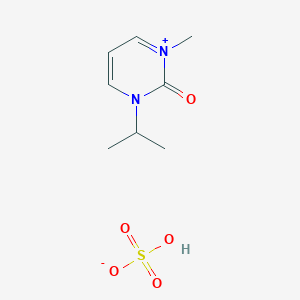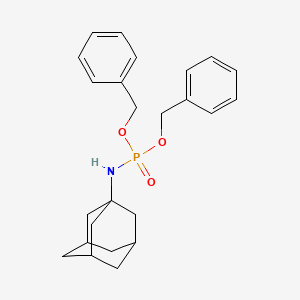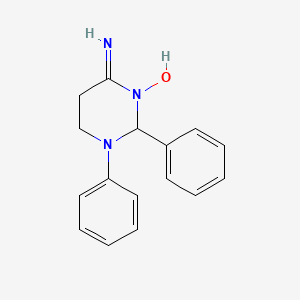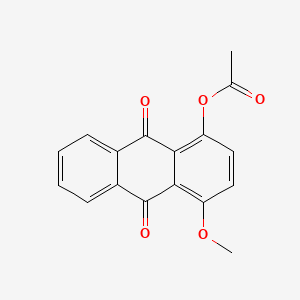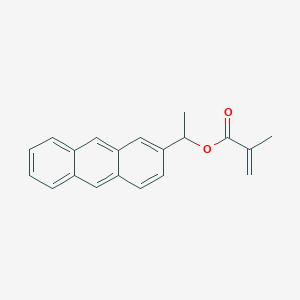
1-(Anthracen-2-YL)ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. It is derived from anthracene, a polycyclic aromatic hydrocarbon, and methacrylic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of anthracene-2-ethanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2-ethanol.
Substitution: Brominated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its ester and aromatic groups. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include ester hydrolysis and aromatic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-2-carboxylic acid: Similar aromatic structure but different functional groups.
2-Methylprop-2-enoic acid: Shares the methacrylate moiety.
Anthracene-2-ethanol: Precursor in the synthesis of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with a methacrylate ester group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, particularly in the fields of materials science and organic synthesis.
Propiedades
Número CAS |
54720-11-5 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-anthracen-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-13(2)20(21)22-14(3)15-8-9-18-11-16-6-4-5-7-17(16)12-19(18)10-15/h4-12,14H,1H2,2-3H3 |
Clave InChI |
GYMFSISYCJKVTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



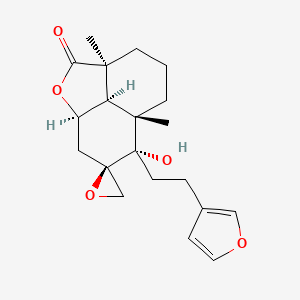
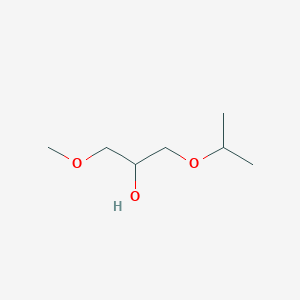
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
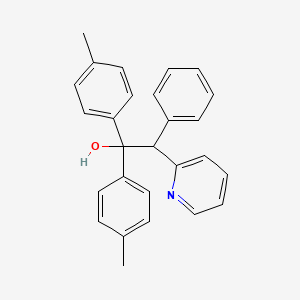
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)
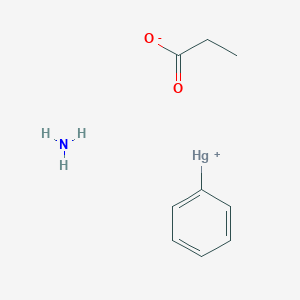
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
